2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
Mechanism of Action
Target of Action
It is commonly used as a pesticide intermediate , suggesting that its targets could be enzymes or proteins essential to pests’ survival.
Mode of Action
As a pesticide intermediate, it likely interacts with its targets, leading to the disruption of essential biological processes in pests, resulting in their elimination .
Biochemical Pathways
Given its use as a pesticide intermediate , it can be inferred that it may interfere with biochemical pathways crucial for the survival and reproduction of pests.
Pharmacokinetics
Its solubility in organic solvents such as methanol, ethanol, and chloroform, and slight solubility in water suggest that it may have good bioavailability.
Result of Action
Given its use as a pesticide intermediate , it can be inferred that it results in the death of pests by disrupting their essential biological processes.
Preparation Methods
The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves the reaction of 2,4-dichlorobenzonitrile with 2,2,2-trifluoroethanol in the presence of a base . The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: It can undergo hydrolysis in the presence of water and a base to form corresponding acids.
Common reagents used in these reactions include sodium hydroxide (NaOH) for hydrolysis, and various oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds for studying biological pathways.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, including herbicides and insecticides
Comparison with Similar Compounds
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile can be compared with similar compounds such as:
2-Chloro-4-(trifluoromethoxy)benzonitrile: This compound has a trifluoromethoxy group instead of a trifluoroethoxy group, which affects its reactivity and applications.
2-(Trifluoromethyl)benzoyl chloride: This compound is used in similar applications but has different reactivity due to the presence of a benzoyl chloride group.
The unique trifluoroethoxy group in this compound provides distinct chemical properties, making it a valuable intermediate in various synthetic processes .
Biological Activity
2-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a synthetic compound with diverse applications in chemistry and biology. Its unique structure, featuring a chloro group and a trifluoroethoxy moiety, contributes to its biological activity and potential therapeutic uses. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C10H8ClF3NO
- Molecular Weight : 251.63 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It acts as a pesticide intermediate, likely disrupting essential biochemical pathways in pests. The trifluoroethoxy group enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can enhance antimicrobial efficacy. The presence of the trifluoroethoxy group may contribute to increased potency against certain pathogens.
- Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
- Pesticidal Properties : As a pesticide intermediate, it is designed to disrupt the physiological processes of target pests, leading to their elimination.
Case Studies and Experimental Data
-
Antimicrobial Testing :
- A study assessed the antimicrobial properties of various fluorinated compounds, including this compound. Results indicated a marked increase in activity against Gram-positive bacteria compared to non-fluorinated analogs .
- Enzyme Inhibition :
-
Pesticidal Efficacy :
- Field trials evaluating the compound's effectiveness as a pesticide showed significant reductions in pest populations when applied at recommended dosages. The mode of action was linked to neurotoxicity in target species .
Comparative Analysis
Compound | Structure | Biological Activity | Applications |
---|---|---|---|
This compound | Structure | Antimicrobial, Enzyme Inhibition | Pesticide Intermediate |
2-Chloro-4-(trifluoromethoxy)benzonitrile | Similar but with trifluoromethoxy group | Lower antimicrobial activity | Pesticide Intermediate |
2-(Trifluoromethyl)benzoyl chloride | Benzoyl chloride structure | Varies significantly | Organic Synthesis |
Properties
IUPAC Name |
2-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQZLRMPQDOEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.